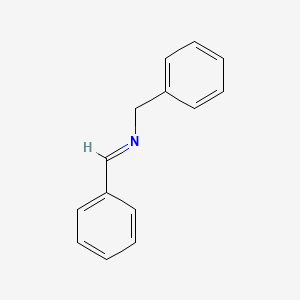

N-Benzylidenebenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38821. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYKHJXFICMPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061136 | |

| Record name | Benzenemethanamine, N-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780-25-6 | |

| Record name | N-Benzylidenebenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=780-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylidenebenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, N-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylidenebenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Benzylidenebenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB6C79ZDV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Benzylidenebenzylamine from Benzylamine and Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-benzylidenebenzylamine, an imine formed from the condensation reaction of benzylamine (B48309) and benzaldehyde (B42025). This compound serves as a valuable intermediate in various organic syntheses. This document details the underlying reaction mechanism, presents a comparative analysis of different synthetic protocols, and offers detailed experimental procedures.

Reaction Overview and Mechanism

The synthesis of this compound is a classic example of imine formation, also known as a Schiff base formation. The reaction involves the nucleophilic addition of the primary amine (benzylamine) to the carbonyl carbon of the aldehyde (benzaldehyde), followed by the elimination of a water molecule.[1] The overall reaction is a reversible condensation reaction.

The reaction proceeds via a hemiaminal intermediate. The initial step is the nucleophilic attack of the nitrogen atom of benzylamine on the electrophilic carbonyl carbon of benzaldehyde. This is followed by a proton transfer to form a neutral hemiaminal (also called a carbinolamine). Subsequent protonation of the hydroxyl group and elimination of water leads to the formation of a resonance-stabilized iminium cation. Deprotonation of the nitrogen atom then yields the final product, this compound. To drive the reaction to completion, the water byproduct is often removed.[2]

Caption: Reaction mechanism for the synthesis of this compound.

Comparative Analysis of Synthetic Protocols

The synthesis of this compound can be achieved under various conditions, influencing the reaction rate and yield. The choice of solvent, catalyst, temperature, and reaction time are critical parameters. Below is a summary of different reported methods.

| Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| None | Toluene (B28343) | Reflux | 2 | 96 | [3] |

| None | Toluene | Reflux | Not specified | 67 | [3] |

| MgSO₄ | Not specified | Room Temperature | 24 | 87 | [3] |

| Ionic Liquid | [bpy][BF₄]/[bpy]Br | Room Temperature | 3 | 99 | [3] |

| FeCl₃·6H₂O | CCl₄ | 85 | 8 | 96 | [3] |

| V₂O₅/H₂O₂ | Water | 50 | Not specified | Good to quantitative | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis in Toluene (Adkins & Juday Method)

This classical method utilizes toluene as a solvent and relies on azeotropic removal of water to drive the reaction to completion.

Procedure:

-

To a solution of benzaldehyde in toluene, add an equimolar amount of benzylamine.

-

Heat the mixture to reflux for 2 hours.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.[3] The reported boiling point is 124-125 °C at 2 mmHg.[3]

Protocol 2: Room Temperature Synthesis using a Dehydrating Agent

This method employs a dehydrating agent, such as magnesium sulfate (B86663) (MgSO₄), to remove the water byproduct at room temperature.

Procedure:

-

Dissolve benzaldehyde and an equimolar amount of benzylamine in a suitable solvent.

-

Add anhydrous magnesium sulfate to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.[3]

-

After the reaction is complete, filter off the magnesium sulfate.

-

Evaporate the solvent from the filtrate to obtain the crude product.

-

Purify the product by vacuum distillation.

Protocol 3: Synthesis in an Ionic Liquid

The use of an ionic liquid as the reaction medium can lead to high yields in a short amount of time at room temperature.

Procedure:

-

In a reaction vessel, mix 1 mole of benzylamine with 1 mole of benzaldehyde in 2 ml of an ionic liquid such as [bpy][BF₄]/[bpy]Br.

-

Conduct the reaction under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 3 hours.[3]

-

Upon completion, the product can be extracted using a suitable organic solvent.

-

The solvent is then removed to yield this compound.[3]

General Experimental Workflow

The synthesis of this compound, regardless of the specific protocol, generally follows a consistent workflow.

Caption: General experimental workflow for this compound synthesis.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Mass spectrometry can be used to determine the molecular weight of the product. This compound has a molecular weight of 195.26 g/mol .[7]

-

-

Physical Properties:

-

This compound is typically a yellow to brown solid or liquid.[1]

-

It is soluble in organic solvents like ethanol (B145695) and chloroform (B151607) and has limited solubility in water.[1]

-

The refractive index is reported as n20/D 1.6004.

-

The density is approximately 1.038 g/mL at 25 °C.

-

Conclusion

The synthesis of this compound from benzylamine and benzaldehyde is a robust and versatile reaction. The choice of the synthetic protocol can be tailored based on the desired yield, reaction time, and available resources. The classical approach using toluene with azeotropic water removal provides high yields, while newer methods utilizing ionic liquids or dehydrating agents offer milder reaction conditions. This guide provides the necessary technical details for researchers and professionals to successfully synthesize and characterize this important chemical intermediate.

References

- 1. CAS 780-25-6: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. RU2496770C2 - Method of producing n-benzylidene benzylamine - Google Patents [patents.google.com]

- 4. Convenient and clean synthesis of imines from primary benzylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. This compound(780-25-6) 1H NMR [m.chemicalbook.com]

- 7. This compound | C14H13N | CID 95831 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Formation of N-Benzylidenebenzylamine: A Deep Dive into Reaction Mechanisms and Synthetic Strategies

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the formation of N-Benzylidenebenzylamine, a crucial imine intermediate in organic synthesis. The document outlines the core reaction mechanisms, presents detailed experimental protocols for its synthesis, and offers a comparative analysis of various synthetic routes through quantitative data. Visual diagrams of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the chemical processes.

Core Formation Mechanisms

This compound is primarily synthesized through two principal mechanistic pathways: the condensation of benzaldehyde (B42025) with benzylamine (B48309) and the oxidative coupling of benzylamine.

Condensation of Benzaldehyde and Benzylamine

The most direct route to this compound is the condensation reaction between benzaldehyde and benzylamine.[1] This reaction, which forms a characteristic carbon-nitrogen double bond (imine), proceeds through a two-stage, acid-catalyzed mechanism.

The process begins with the nucleophilic attack of the primary amine (benzylamine) on the carbonyl carbon of the aldehyde (benzaldehyde). This is followed by a proton transfer to form a neutral tetrahedral intermediate known as a carbinolamine. The reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

In the second stage, the hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). The lone pair of electrons on the nitrogen then expels the water molecule, forming a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen atom yields the stable this compound and regenerates the acid catalyst.

Oxidative Coupling of Benzylamine

An alternative pathway involves the oxidative self-coupling of benzylamine. This method obviates the need for benzaldehyde as a starting material and instead relies on an oxidant and a catalyst to convert two molecules of benzylamine into the corresponding imine. Various catalytic systems have been developed for this transformation, including those based on iron,[2] manganese,[3] copper, and even metal-free catalysts like salicylic (B10762653) acid derivatives[4] and covalent organic frameworks (COFs).[5]

The proposed mechanism for the photocatalytic oxidative coupling, for example, involves the single-electron oxidation of the amine to an amine radical cation by the photo-excited catalyst. This radical cation is then further oxidized by superoxide (B77818) radicals (O₂•⁻), generated from molecular oxygen, to yield an imine intermediate. This intermediate subsequently undergoes a nucleophilic attack by a second molecule of benzylamine to form this compound.[5]

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen synthetic route, catalyst, and reaction conditions. The following tables summarize quantitative data from various cited experimental protocols.

Table 1: Synthesis via Condensation of Benzaldehyde and Benzylamine

| Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| MgSO₄ | - | Room Temperature | 24 | 87 | [2] |

| Ionic Liquid | - | Room Temperature | 3 | 99 | [2] |

| No Catalyst | Methanol | 20-30 | 0.5-5 | Not specified | [6] |

Table 2: Synthesis via Oxidative Coupling of Benzylamine

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| FeCl₃·6H₂O / CCl₄ | CCl₄ | - | 85 | 8 | 96 | [2] |

| Mn-containing catalyst | t-BuOOH | - | - | - | 93 | [2] |

| Salicylic Acid Derivatives | O₂ | - | - | - | High | [4] |

| Gold on Hydroxyapatite | - | Toluene/Mesitylene | 60 | 3 | Not specified | [2] |

Table 3: Other Synthetic Routes

| Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Dibenzylamine | RuCl₂(PPh₃)₃ / t-BuOOH | Benzene | - | - | 80 | [2] |

| Benzyl alcohol, Ammonia | Ruthenium catalyst | Toluene | 135 | 13 | 12 | [2] |

| Benzyl alcohol, Ammonia | Ruthenium catalyst | Mesitylene (reflux) | 163 | 1 | 28 | [7] |

Experimental Protocols

The following are detailed methodologies for the key synthetic routes to this compound.

Protocol 1: Condensation of Benzaldehyde and Benzylamine

This protocol is a general procedure for the direct condensation reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of benzaldehyde and benzylamine. A dehydrating agent, such as anhydrous magnesium sulfate, can be added to drive the equilibrium towards the product.

-

Solvent (Optional): The reaction can be performed neat or in a suitable solvent like dichloromethane (B109758) or methanol.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: If a dehydrating agent is used, filter the solid. If a solvent is used, remove it under reduced pressure.

-

Purification: The crude product is a yellow to brown oil or solid.[1] It can be purified by vacuum distillation.

Protocol 2: Oxidative Coupling of Benzylamine with an Iron Catalyst

This protocol is based on the use of ferric chloride in carbon tetrachloride.[2]

-

Reagents: In a glass reactor, place benzylamine, carbon tetrachloride (CCl₄), and a catalytic amount of ferric chloride hexahydrate (FeCl₃·6H₂O). A typical molar ratio is [catalyst]:[benzylamine]:[CCl₄] = 1:100:200.[2]

-

Reaction Conditions: Heat the reaction mixture to 85°C with stirring under reflux for 8 hours.[2]

-

Work-up: After the reaction, cool the mixture to room temperature and neutralize it with a 10% aqueous solution of sodium carbonate (Na₂CO₃). Extract the organic layer with a suitable solvent like chloroform (B151607) and filter.[2]

-

Purification: Remove the solvent by distillation, and then purify the this compound by vacuum distillation.[2]

Protocol 3: Synthesis from 2-(Diphenylphosphino)benzaldehyde (B1302527) and Benzylamine

This protocol describes a one-pot synthesis that forms a copper(I) complex of the imine ligand.[8]

-

Ligand Formation: Dissolve 2-(diphenylphosphino)benzaldehyde (0.34 mmol) and benzylamine (0.34 mmol) in 30 mL of dichloromethane and stir for 3 hours at ambient temperature.[8]

-

Complexation: Add solid copper(I) iodide (0.23 mmol) in one portion. The solution will turn dark orange.[8]

-

Isolation: Stir the reaction mixture overnight. The resulting orange-red powder can be isolated by decantation and dried under vacuum.[8]

Conclusion

The formation of this compound can be achieved through several effective synthetic routes. The classical condensation of benzaldehyde and benzylamine offers a direct and high-yielding pathway, particularly when facilitated by a dehydrating agent or conducted in an ionic liquid. Oxidative coupling methods provide a valuable alternative that avoids the use of benzaldehyde, with various catalytic systems offering high efficiency. The choice of the optimal synthetic strategy will depend on factors such as the availability of starting materials, desired yield and purity, and the specific equipment and reagents available to the researcher. This guide provides the foundational knowledge and practical protocols to aid in the selection and execution of the most suitable method for the synthesis of this important imine.

References

- 1. CAS 780-25-6: this compound | CymitQuimica [cymitquimica.com]

- 2. RU2496770C2 - Method of producing n-benzylidene benzylamine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. mdpi.com [mdpi.com]

N-Benzylidenebenzylamine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylidenebenzylamine, a Schiff base with the chemical formula C₁₄H₁₃N, is a significant compound in organic synthesis and analytical chemistry. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis, and insights into its reactivity and applications. The information is presented to support researchers, scientists, and professionals in drug development in leveraging the unique characteristics of this versatile molecule.

Core Physical and Chemical Properties

This compound, also known as N-benzyl-1-phenylmethanimine, is typically a colorless to light yellow liquid, though it can also appear as a yellow to brown solid.[1][2] It is characterized by an imine functional group formed from the condensation of benzylamine (B48309) and benzaldehyde (B42025).[2]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 780-25-6 | [1][2] |

| Molecular Formula | C₁₄H₁₃N | [1][2] |

| Molecular Weight | 195.26 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 143-144 °C at 5 mmHg | [3] |

| Density | 1.038 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.6004 | [3] |

| Flash Point | 113 °C (closed cup) |

Table 2: Solubility and Partitioning Properties

| Property | Observation | Source(s) |

| Water Solubility | Limited | [2] |

| Organic Solvent Solubility | Soluble in ethanol (B145695) and chloroform (B151607) | [2] |

Spectral Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. The 1H NMR spectrum is particularly informative for verifying the presence of the characteristic imine proton and the aromatic and benzylic protons.

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source(s) |

| 8.44 | s | 1H | Imine CH | [4] |

| 7.97 – 7.76 | m | 2H | Aromatic CH | [4] |

| 7.57 – 7.42 | m | 3H | Aromatic CH | [4] |

| 7.40 | d | 4H | Aromatic CH | [4] |

| 7.34 – 7.27 | m | 1H | Aromatic CH | [4] |

| 4.88 | s | 2H | Benzylic CH₂ | [4] |

Note: Spectrum acquired in CDCl₃ at 400 MHz.

Mass spectrometry data for this compound is also available through resources such as the NIST Mass Spectrometry Data Center.[5]

Synthesis and Reactivity

This compound is most commonly synthesized via the condensation reaction of benzylamine and benzaldehyde.[1][2] This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine.

Other reported synthetic routes include:

-

The oxidative self-condensation of benzylamine using an iron(II) bromide catalyst.[6]

-

The reaction of benzylamine with carbon tetrachloride in the presence of an iron(III) chloride hexahydrate catalyst.[2]

-

Synthesis from benzylamine and benzaldehyde using magnesium sulfate (B86663) as a catalyst.[2]

-

Photocatalytic oxidation of primary amines.[7]

The imine functionality of this compound makes it susceptible to nucleophilic addition reactions at the carbon-nitrogen double bond.[2]

Experimental Protocols

Synthesis of this compound via Condensation of Benzylamine and Benzaldehyde (General Procedure)

This protocol describes a general method for the synthesis of this compound.

Materials:

-

Benzylamine

-

Benzaldehyde

-

Anhydrous Magnesium Sulfate (or other suitable drying agent)

-

Toluene (or other suitable solvent)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of benzylamine and benzaldehyde in a suitable solvent such as toluene.

-

Add a drying agent, such as anhydrous magnesium sulfate, to the reaction mixture to remove the water formed during the reaction.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Synthesis of this compound from Benzylamine and CCl₄

This method utilizes benzylamine and carbon tetrachloride in the presence of an iron catalyst.

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Benzylamine

-

Carbon tetrachloride (CCl₄)

-

10% aqueous sodium carbonate (Na₂CO₃) solution

-

Chloroform

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

To a glass reactor, add FeCl₃·6H₂O (e.g., 1 mmol), benzylamine (e.g., 100 mmol), and CCl₄ (e.g., 200 mmol).[2]

-

Heat the reaction mixture at 85 °C with magnetic stirring under reflux for 8 hours.[2]

-

After the reaction, cool the mixture to approximately 20 °C.[2]

-

Neutralize the reaction mass with a 10% aqueous solution of Na₂CO₃ with stirring for 30-60 minutes.[2]

-

Extract the organic layer with chloroform and filter.[2]

-

Distill off the solvents.[2]

-

Purify the this compound by vacuum distillation. A yield of 96% has been reported for this method.[2]

Signaling Pathways and Experimental Workflows

Synthesis of this compound

The following diagram illustrates the common synthesis pathway for this compound.

Caption: Condensation reaction of benzylamine and benzaldehyde.

General Experimental Workflow for Synthesis and Purification

The logical flow of synthesizing and purifying this compound is depicted below.

Caption: A typical workflow for the synthesis and purification of this compound.

Photocatalytic Amine Oxidation Pathway

This compound can be formed through a photocatalytic oxidation process. A simplified representation of this pathway is shown below.

Caption: Photocatalytic pathway to this compound.[7]

Applications

The primary application of this compound in a research setting is as an indicator for the assay of organolithium reagents.[1][3] This is a crucial technique in organometallic chemistry for determining the concentration of these highly reactive species. Additionally, its role as a versatile intermediate allows for its use in the synthesis of a variety of organic compounds, which can have applications in the development of pharmaceuticals and other fine chemicals.[1][2]

Safety Information

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. RU2496770C2 - Method of producing n-benzylidene benzylamine - Google Patents [patents.google.com]

- 3. reddit.com [reddit.com]

- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-Benzylidenebenzylamine

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for N-Benzylidenebenzylamine, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, tabulated spectral data, and a workflow visualization for NMR analysis.

Spectroscopic Data

The structural elucidation of this compound (C₁₄H₁₃N) is effectively achieved using ¹H and ¹³C NMR spectroscopy. The following tables summarize the key chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| Imine CH | 8.32 - 8.44 | Singlet (s) | CDCl₃ |

| Aromatic CH | 7.23 - 7.97 | Multiplet (m) | CDCl₃ |

| Benzylic CH₂ | 4.77 - 4.88 | Singlet (s) | CDCl₃ |

Note: The chemical shifts for aromatic protons often appear as complex multiplets due to the presence of two distinct phenyl rings.[1][2]

Table 2: Typical ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Solvent |

| Imine C=N | 160 - 170 | CDCl₃ |

| Aromatic C | 110 - 150 | CDCl₃ |

| Benzylic CH₂ | ~65 | CDCl₃ |

Note: The imine carbon is characteristically deshielded and appears in the downfield region of the spectrum.

Experimental Protocols for NMR Analysis

Acquiring high-quality NMR spectra requires meticulous sample preparation and standardized instrument parameters.

2.1 Sample Preparation

-

Sample Quantity : For ¹H NMR, 5-25 mg of the this compound sample is typically sufficient. For ¹³C NMR, a higher quantity of 50-100 mg is recommended to achieve an adequate signal-to-noise ratio.[3]

-

Solvent Selection : High-purity deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for this compound due to its excellent solubility properties.[3] The final volume should be approximately 0.5-0.6 mL in a standard 5 mm NMR tube.[4]

-

Internal Standard : Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] Alternatively, the residual solvent peak of CDCl₃ can be used for calibration (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).[3]

-

Filtration : Ensure the sample is fully dissolved. If any particulate matter is present, the solution should be filtered through a pipette with a cotton or glass wool plug to prevent distortion of the magnetic field homogeneity.[3]

2.2 Data Acquisition

-

Instrument Setup : Insert the prepared NMR tube into the spectrometer.

-

Locking and Shimming : Lock the spectrometer on the deuterium (B1214612) signal of the solvent (CDCl₃). Optimize the magnetic field homogeneity by shimming the spectrometer.[3]

-

¹H NMR Acquisition Parameters :

-

¹³C NMR Acquisition Parameters :

-

A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform to obtain the frequency-domain NMR spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the standard workflow for the NMR analysis of this compound.

Caption: Workflow for NMR Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of N-Benzylidenebenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize N-Benzylidenebenzylamine, a significant imine in organic synthesis. By detailing the principles and methodologies of Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS), this document serves as a vital resource for professionals in research and development.

Introduction to this compound

This compound is an organic compound featuring an imine functional group, formed through the condensation reaction of benzaldehyde (B42025) and benzylamine. Its chemical formula is C₁₄H₁₃N, and it has a molecular weight of approximately 195.26 g/mol . This compound is a subject of interest in various chemical syntheses, including the formation of derivatives and as a ligand in coordination chemistry. Accurate analytical characterization is crucial for its application in research and drug development.

FT-IR Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

Expected FT-IR Data for this compound

The FT-IR spectrum of this compound is characterized by several key absorption bands. While an experimental spectrum is ideal, the following table summarizes the expected characteristic peaks based on the analysis of similar imine compounds and general spectroscopic principles.[1][2]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3060 - 3030 | Aromatic C-H Stretch | Medium to Weak |

| 2920 - 2850 | Aliphatic C-H Stretch (CH₂) | Medium to Weak |

| 1645 - 1625 | C=N Imine Stretch | Strong to Medium |

| 1600 - 1450 | Aromatic C=C Stretch | Medium |

| 1495 - 1450 | CH₂ Scissoring | Medium |

| 1360 - 1290 | C-N Stretch | Medium |

| 770 - 730 & 690-710 | Aromatic C-H Out-of-plane Bend | Strong |

Experimental Protocol for FT-IR Analysis

This protocol outlines the procedure for obtaining an FT-IR spectrum of this compound using the Attenuated Total Reflectance (ATR) method.

Instrumentation:

-

FT-IR Spectrometer (e.g., BRUKER ALPHA-II) with an ATR accessory.[3]

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth. Perform a background scan to record the spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, apply pressure using the built-in clamp to ensure good contact with the crystal.

-

Data Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Perform any necessary baseline corrections or smoothing.

-

Peak Analysis: Identify the characteristic absorption peaks and compare them to the expected values to confirm the presence of the desired functional groups.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Mass Spectrometry Data for this compound

The mass spectrum of this compound provides key information for its identification. The molecular ion peak [M]⁺ should be observed at an m/z corresponding to its molecular weight.

| m/z | Ion | Relative Intensity |

| 195 | [C₁₄H₁₃N]⁺ (Molecular Ion) | High |

| 194 | [M-H]⁺ | High |

| 118 | [C₈H₈N]⁺ | Medium |

| 91 | [C₇H₇]⁺ (Tropylium ion) | High (Often Base Peak) |

| 77 | [C₆H₅]⁺ (Phenyl ion) | Medium |

| 65 | [C₅H₅]⁺ | Low |

Experimental Protocol for GC-MS Analysis

This protocol describes the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC and 5977B GC/MSD).[3]

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC Method Setup:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Transfer Line Temperature: 280 °C.

-

-

MS Method Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

Data Acquisition: Inject the prepared sample into the GC-MS system and start the data acquisition.

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention time of this compound.

-

Examine the mass spectrum corresponding to the chromatographic peak.

-

Identify the molecular ion peak and the characteristic fragment ions. Compare the obtained spectrum with a reference library for confirmation.

-

Synthesis Workflow of this compound

The synthesis of this compound is a classic example of imine formation through the condensation of an aldehyde and a primary amine. This reaction is often carried out with the removal of water to drive the equilibrium towards the product.

Caption: Synthesis of this compound from Benzaldehyde and Benzylamine.

References

An In-depth Technical Guide to the Solubility of N-Benzylidenebenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylidenebenzylamine (CAS No. 780-25-6), a Schiff base formed from the condensation of benzylamine (B48309) and benzaldehyde, is a versatile compound with applications in organic synthesis, polymer chemistry, and pharmaceutical development.[1][2][3] Its utility as a synthetic intermediate and its potential role in drug formulation necessitate a thorough understanding of its solubility characteristics in various organic solvents.[2][3] This guide provides a comprehensive overview of the solubility profile of this compound, detailed experimental protocols for solubility determination, and logical workflows relevant to its synthesis and analysis.

This compound is typically a colorless to light yellow liquid and is known to be soluble in organic solvents such as ethanol (B145695) and chloroform, while having limited solubility in water.[1][4] Understanding its solubility is crucial for reaction condition optimization, purification processes, formulation development, and analytical method development.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale / Reference |

| Polar Protic | Ethanol | Soluble | The presence of the nitrogen atom allows for some interaction, and ethanol has a significant non-polar character. Explicitly mentioned as a solvent.[1] |

| Methanol | Likely Soluble | Similar to ethanol, though potentially slightly less soluble due to methanol's higher polarity. | |

| Water | Limited / Insoluble | The large non-polar aromatic structure dominates, leading to poor miscibility with water.[1][4] | |

| Polar Aprotic | Acetonitrile (ACN) | Soluble | Used as a solvent for reactions involving this compound.[8] |

| Tetrahydrofuran (THF) | Soluble | A common solvent for organic reactions involving similar compounds.[9][10] | |

| Ethyl Acetate (EtOAc) | Soluble | A moderately polar solvent often used in chromatography for imines.[11][12] | |

| Non-Polar | Chloroform (CDCl₃) | Soluble | Explicitly mentioned as a solvent.[1] Also used as a solvent for NMR analysis of imines.[11][12] |

| Toluene | Soluble | A common non-polar aromatic solvent used in imine synthesis.[10][13] | |

| Hexane | Likely Soluble | A non-polar hydrocarbon solvent expected to dissolve the non-polar this compound.[14] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reproducible research and development. The following are detailed methodologies for both qualitative and quantitative assessment of this compound solubility.

Protocol 1: Qualitative Solubility Determination

This protocol provides a rapid assessment of solubility in various solvents, classifying the compound into categories such as soluble, partially soluble, or insoluble.[15]

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, chloroform, toluene, hexane, ethyl acetate, acetonitrile)

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Calibrated balance

-

Pipettes or graduated cylinders

Procedure:

-

Sample Preparation: Place approximately 0.1 g of this compound into a small, clean, dry test tube.[16] If the compound is a liquid, use 0.2 mL.[16]

-

Solvent Addition: Add the selected solvent to the test tube in portions, starting with 1 mL.

-

Mixing: Vigorously shake or vortex the test tube for 30-60 seconds to ensure thorough mixing.[15][17]

-

Observation: Allow the mixture to stand for at least 30 seconds and observe.[15] If the compound dissolves completely, it is considered soluble in that solvent.

-

Incremental Solvent Addition: If the compound is not fully dissolved, continue to add the solvent in 1 mL increments, mixing after each addition, up to a total volume of 3-5 mL.[16]

-

Classification:

-

Soluble: The entire solid or liquid sample dissolves completely, forming a clear solution.

-

Partially Soluble: A portion of the sample dissolves, but some undissolved material remains.

-

Insoluble: No discernible amount of the sample dissolves.[15]

-

-

Record Keeping: Record the observations for each solvent tested.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[7][18]

Materials:

-

This compound

-

High-purity solvent of interest

-

Glass-stoppered flasks or vials

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a glass-stoppered flask containing a known volume of the chosen solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[7][19]

-

Phase Separation: After equilibration, allow the flask to stand undisturbed in the temperature-controlled bath for several hours to let the excess solid settle. For fine suspensions, centrifugation may be necessary to separate the solid and liquid phases.[19]

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.[19]

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation: Calculate the solubility from the determined concentration, expressing the result in units such as mg/mL, g/100 mL, or mol/L.

Visualizations: Workflows and Pathways

Synthesis of this compound

The formation of this compound is a classic condensation reaction. The logical flow of this synthesis is depicted below.

Caption: Synthesis pathway for this compound.

Experimental Workflow for Quantitative Solubility

The following diagram illustrates the logical steps involved in the shake-flask method for determining solubility.

Caption: Workflow for quantitative solubility determination.

References

- 1. CAS 780-25-6: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. pure.rug.nl [pure.rug.nl]

- 11. Probing the Solubility of Imine-Based Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solved Synthesis of an Imine using a Dean-Stark Trap Pre-Lab | Chegg.com [chegg.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. saltise.ca [saltise.ca]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. pharmadekho.com [pharmadekho.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. materialneutral.info [materialneutral.info]

An In-depth Technical Guide to N-Benzylidenebenzylamine (CAS 780-25-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of N-Benzylidenebenzylamine (CAS 780-25-6), a versatile imine compound with significant applications in organic synthesis and analytical chemistry. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and primary applications, and explores its potential biological activities based on the broader class of N-benzylidene derivatives. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using workflow diagrams to facilitate understanding.

Chemical Information

This compound is an organic compound featuring an imine functional group formed from the condensation of benzaldehyde (B42025) and benzylamine (B48309). It is also commonly referred to as N-benzyl-1-phenylmethanimine.

Chemical and Physical Properties

This compound typically appears as a colorless to light yellow liquid or a yellow to brown solid. It is soluble in organic solvents like ethanol (B145695) and chloroform (B151607) but has limited solubility in water. Key quantitative properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 780-25-6 | |

| Molecular Formula | C₁₄H₁₃N | |

| Molecular Weight | 195.26 g/mol | |

| Density | 1.038 g/mL at 25 °C | |

| Boiling Point | 143-144 °C at 5 mmHg | |

| Refractive Index | n20/D 1.6004 | |

| Appearance | Colorless to light yellow liquid or yellow to brown solid | |

| Solubility | Soluble in ethanol and chloroform; limited in water |

Synthesis of this compound

The most common method for synthesizing this compound is the condensation reaction between benzylamine and benzaldehyde.

Experimental Protocol: Condensation Reaction

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

Benzylamine

-

Benzaldehyde

-

Magnesium sulfate (B86663) (MgSO₄) or a suitable dehydrating agent

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of benzylamine and benzaldehyde in an anhydrous solvent.

-

Add a dehydrating agent, such as anhydrous magnesium sulfate, to the reaction mixture to remove the water formed during the reaction.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

-

Once the reaction is complete, filter the mixture to remove the dehydrating agent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Caption: Synthesis workflow for this compound.

Applications in Organic Chemistry

The primary application of this compound in a research setting is as a colorimetric indicator for the titration of organolithium reagents.

Experimental Protocol: Titration of n-Butyllithium

This protocol details the use of this compound to determine the molarity of an n-butyllithium (n-BuLi) solution. The endpoint is indicated by a distinct color change.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium solution (in hexanes) of unknown concentration

-

Dry, inert atmosphere (e.g., argon or nitrogen)

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Under an inert atmosphere, add a precisely weighed amount of this compound to a dry flask equipped with a magnetic stir bar.

-

Add anhydrous THF to dissolve the indicator.

-

Cool the solution in a dry ice/acetone bath.

-

Slowly add the n-butyllithium solution dropwise via a syringe while stirring vigorously.

-

The endpoint is reached when a persistent color change (typically to a reddish-brown) is observed.

-

Record the volume of n-BuLi solution added.

-

The molarity of the n-BuLi solution can be calculated based on the moles of this compound used and the volume of titrant added.

Caption: Workflow for the titration of n-butyllithium.

Potential Biological Activities

While specific biological activity and signaling pathway data for this compound are not extensively documented in publicly available literature, the broader class of N-benzylidene derivatives and Schiff bases has been the subject of considerable research in medicinal chemistry. These studies suggest potential therapeutic applications for compounds with this core structure.

Anticancer Potential

Numerous studies on N-benzylidene derivatives have reported significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and interference with key signaling pathways crucial for cancer cell proliferation and survival.

One such pathway that is often implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, which promotes the survival and proliferation of tumor cells. It is hypothesized that certain N-benzylidene derivatives may inhibit this pathway, leading to a reduction in cancer cell viability.

Caption: Potential inhibition of the NF-κB pathway.

Antimicrobial Activity

Schiff bases, including N-benzylidene derivatives, have been widely investigated for their antimicrobial properties against a variety of bacterial and fungal strains. The imine group (-C=N-) is considered crucial for their biological activity. The mechanism of action is thought to involve the ability of these compounds to chelate metal ions essential for microbial growth or to interfere with the synthesis of the bacterial cell wall or proteins.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.36 (s, 1H), 7.82-7.71 (m, 2H), 7.40 (m, 3H), 7.33 (m, 4H), 7.27-7.21 (m, 1H), 4.80 (s, 2H) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 161.9, 139.3, 136.1, 130.7, 128.5, 128.4, 128.2, 127.9, 126.9, 65.0 |

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable compound for both synthetic and analytical chemists. Its straightforward synthesis and utility as an indicator in organolithium titrations make it a staple in many research laboratories. While its specific biological activities require further investigation, the broader class of N-benzylidene derivatives shows significant promise in the development of new therapeutic agents. This guide provides a solid foundation of technical information for researchers and professionals working with this compound.

In-Depth Technical Guide to the Molecular Structure and Conformation of N-Benzylidenebenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylidenebenzylamine, a Schiff base synthesized from the condensation of benzylamine (B48309) and benzaldehyde (B42025), is a compound of interest in various chemical and pharmaceutical domains.[1][2] Its molecular architecture, characterized by two phenyl rings linked by an imine-methylene bridge, allows for significant conformational flexibility. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, integrating experimental data and computational modeling. Detailed experimental protocols for its synthesis and characterization are also presented, alongside visualizations of key concepts and workflows to facilitate a deeper understanding for researchers in organic synthesis, medicinal chemistry, and materials science.

Molecular Structure

Key Structural Features

The molecule consists of a benzylamine moiety and a benzylidene group interconnected by a C=N double bond. The presence of two aromatic rings and a central imine linkage dictates its electronic and steric properties. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding its reactivity and intermolecular interactions.

Tabulated Structural Data

Due to the absence of a direct crystal structure for this compound, the following table presents theoretically calculated structural parameters obtained through Density Functional Theory (DFT) calculations, which are widely used for predicting molecular geometries.[5] For comparative purposes, experimental data for the analogous compound, N-benzyl-1-phenylethanimine, are also included.

| Parameter | This compound (Predicted) | N-benzyl-1-phenylethanimine (Experimental)[4] |

| Bond Lengths (Å) | ||

| C=N | 1.28 | 1.28 |

| N-CH₂ | 1.47 | 1.47 |

| CH₂-Ph | 1.51 | 1.51 |

| C(imine)-Ph | 1.48 | 1.49 |

| Bond Angles (°) | ||

| C-N-CH₂ | 117.5 | 118.2 |

| C=N-CH₂ | 121.3 | 121.8 |

| N-CH₂-C(aromatic) | 112.1 | 111.5 |

| Dihedral Angles (°) | ||

| C(aromatic)-C-N-CH₂ | 178.9 | -179.5 |

| C-N-CH₂-C(aromatic) | 85.2 | 88.7 |

Conformational Analysis

The conformational landscape of this compound is primarily governed by the rotation around the N-CH₂ and CH₂-Ph single bonds. These rotations give rise to various conformers with distinct energy levels. Understanding the preferred conformations and the energy barriers between them is essential for predicting the molecule's behavior in different environments.

Computational Approach to Conformational Analysis

Density Functional Theory (DFT) calculations and Potential Energy Surface (PES) scans are powerful tools for exploring the conformational space of molecules.[6][7] A PES scan involves systematically rotating a specific dihedral angle and calculating the molecule's energy at each step, allowing for the identification of energy minima (stable conformers) and transition states (rotational barriers).

The following diagram illustrates a generalized workflow for the computational analysis of this compound's conformation.

Caption: Workflow for Conformational Analysis.

Stable Conformers and Rotational Barriers

Computational studies on analogous molecules suggest that the most stable conformation of this compound likely involves a non-planar arrangement of the two phenyl rings to minimize steric hindrance.[8] The rotation around the N-CH₂ bond is expected to have a significant energy barrier due to the steric interactions between the phenyl rings.

The diagram below visualizes the potential energy profile associated with the rotation around a key dihedral angle, highlighting stable conformers and transition states.

Caption: Conformational Interconversion.

Experimental Protocols

Synthesis of this compound

Reaction: Condensation of benzylamine with benzaldehyde.

Materials:

-

Benzylamine

-

Benzaldehyde

-

Ethanol (B145695) (or other suitable solvent)

-

Anhydrous Magnesium Sulfate (optional, as a drying agent)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of benzylamine and benzaldehyde in ethanol.

-

Stir the reaction mixture at room temperature. The reaction is typically exothermic.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, if a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[9][10]

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of this compound in solution.[11][12]

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in an NMR tube.

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the two phenyl rings, the methylene (B1212753) protons (-CH₂-), and the imine proton (-CH=N-). The aromatic protons will typically appear as multiplets in the range of δ 7.2-7.8 ppm. The methylene protons will appear as a singlet around δ 4.8 ppm, and the imine proton will be a singlet around δ 8.4 ppm.

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum will provide information on the carbon framework. Key signals include the imine carbon (C=N) around δ 162 ppm, the methylene carbon (-CH₂-) around δ 65 ppm, and the aromatic carbons between δ 127-139 ppm.

Tabulated NMR Data (in CDCl₃):

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Imine-H | ~8.4 (s, 1H) | - |

| Methylene-H₂ | ~4.8 (s, 2H) | ~65 |

| Aromatic-H | ~7.2-7.8 (m, 10H) | ~127-139 |

| Imine-C | - | ~162 |

| Aromatic-C (ipso) | - | ~136, ~139 |

(Note: Chemical shifts can vary slightly depending on the solvent and concentration.)

3.2.2. Single Crystal X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is the definitive method for determining the solid-state molecular structure.

Protocol for Crystallization:

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol).

-

Allow the solution to cool slowly to room temperature.

-

If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

Alternatively, vapor diffusion by slowly diffusing a poor solvent (e.g., water or hexane) into a solution of the compound in a good solvent (e.g., ethanol or dichloromethane) can yield high-quality crystals.

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer.

-

X-ray diffraction data are collected using a diffractometer.

-

The collected data are then processed and the crystal structure is solved and refined using specialized software.[13]

Logical Relationships in Structure Elucidation

The determination of the molecular structure and conformation of this compound relies on a combination of experimental techniques and computational methods. The following diagram illustrates the logical flow of this process.

Caption: Structure Elucidation Workflow.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational properties of this compound. Through the integration of theoretical predictions and established experimental protocols, a comprehensive understanding of this important Schiff base is achieved. The provided data and methodologies serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound and related compounds in drug discovery and materials science. Further experimental work, particularly the acquisition of a single-crystal X-ray structure of the pure compound, would be invaluable in refining the structural and conformational models presented herein.

References

- 1. rsc.org [rsc.org]

- 2. CAS 780-25-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C14H13N | CID 95831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-benzyl-1-phenylethanimine | C15H15N | CID 297338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 8. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 9. benchchem.com [benchchem.com]

- 10. RU2496770C2 - Method of producing n-benzylidene benzylamine - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. This compound(780-25-6) 13C NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

N-Benzylidenebenzylamine Derivatives: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylidenebenzylamine and its derivatives, a class of Schiff bases, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds, characterized by the presence of an imine or azomethine (-C=N-) functional group, serve as versatile scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding of the biological potential of this compound derivatives, with a particular focus on their anticancer and antimicrobial properties. We will delve into their mechanism of action, present quantitative activity data, and provide detailed experimental protocols for their evaluation.

General Chemical Structure

The core structure of this compound can be readily modified at various positions on both aromatic rings, allowing for the synthesis of a wide array of derivatives with tailored biological activities.

An In-depth Technical Guide to N-Benzylidenebenzylamine as a Schiff Base Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylidenebenzylamine, a prominent Schiff base, serves as a versatile and crucial intermediate in modern organic synthesis. Formed from the condensation of benzaldehyde (B42025) and benzylamine (B48309), this imine is not only a testament to fundamental carbonyl chemistry but also a gateway to a diverse array of complex molecular architectures. Its reactivity profile, characterized by the electrophilic carbon of the imine bond, allows for its participation in a multitude of transformations, making it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its significant applications as a reactive intermediate, with a particular focus on its role in the development of bioactive compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use in synthesis and analysis. The following tables summarize key quantitative data for this Schiff base intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 780-25-6 | [2] |

| Molecular Formula | C₁₄H₁₃N | [2] |

| Molecular Weight | 195.26 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 143-144 °C at 5 mmHg | [3] |

| Density | 1.038 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.6004 | [3] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Peak/Shift (δ/ν) | Assignment | Reference |

| ¹H NMR (CDCl₃) | ~8.4 ppm (s, 1H) | Imine proton (-N=CH-) | [4] |

| ~7.2-7.8 ppm (m, 10H) | Aromatic protons | [3] | |

| ~4.8 ppm (s, 2H) | Methylene protons (-CH₂-) | [3] | |

| ¹³C NMR (CDCl₃) | ~162 ppm | Imine carbon (-N=CH-) | [3] |

| ~127-139 ppm | Aromatic carbons | [3] | |

| ~65 ppm | Methylene carbon (-CH₂-) | [3] | |

| FTIR (neat) | ~1645 cm⁻¹ | C=N stretch | [5] |

| ~3030, 3060 cm⁻¹ | Aromatic C-H stretch | [5] | |

| ~2850, 2920 cm⁻¹ | Aliphatic C-H stretch | [5] | |

| Mass Spec. (EI) | m/z 195 [M]⁺ | Molecular ion | [2] |

| m/z 91 | [C₇H₇]⁺ (tropylium ion) | [2] |

Synthesis of this compound: Experimental Protocols

The most common and straightforward synthesis of this compound is the condensation reaction between benzylamine and benzaldehyde. Several protocols with varying catalysts and conditions have been reported.

Protocol 1: Catalyst-Free Condensation

This method represents a direct and high-yielding approach to the synthesis of this compound.

Reaction Scheme:

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of freshly distilled benzaldehyde and benzylamine.

-

The reaction is typically carried out neat or in a solvent such as toluene (B28343) or methanol.

-

The mixture is stirred at room temperature or gently heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the water formed during the reaction is removed, often by azeotropic distillation if toluene is used as the solvent.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

-

A reported yield for a similar reaction using MgSO₄ as a dehydrating agent at room temperature for 24 hours is 87%.[2] Another protocol using an ionic liquid as the medium at room temperature for 3 hours reports a yield of 99%.[2]

Protocol 2: Iron-Catalyzed Synthesis from Benzylamine

This method provides an alternative route starting from benzylamine, utilizing an iron catalyst.

Procedure:

-

To a 100 mL glass reactor, add 25 mg (1 mmol) of FeCl₃·6H₂O, 1 mL (100 mmol) of benzylamine, and 1.8 mL (200 mmol) of CCl₄.[2]

-

Heat the reaction mixture at 85 °C for 8 hours with magnetic stirring under reflux.[2]

-

After the reaction, cool the mixture to approximately 20 °C.[2]

-

Neutralize the reaction mixture with a 10% aqueous solution of Na₂CO₃ with stirring for 30-60 minutes.[2]

-

Extract the organic layer with chloroform (B151607) and filter.[2]

-

Distill off the solvents, and then purify the this compound by vacuum distillation.[2]

-

This method has been reported to yield this compound in 96% yield.[2]

This compound as a Schiff Base Intermediate in Synthesis

The imine functionality of this compound is a versatile handle for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles.

Synthesis of Substituted Piperidin-2-ones

This compound serves as a precursor for the synthesis of piperidin-2-one derivatives, which are scaffolds found in many biologically active compounds, including those with analgesic and anticonvulsant properties.[2]

[3+2] Anionic Cycloaddition Reactions

The anion of this compound can be generated and utilized in [3+2] cycloaddition reactions with electron-deficient alkenes, such as 2-cyclohexenones, to afford hexahydro-4-oxoisoindoline derivatives.[6] This transformation is a powerful tool for the construction of bicyclic nitrogen-containing ring systems.

Applications in Drug Development and Bioactive Molecule Synthesis

The utility of this compound as a synthetic intermediate extends significantly into the realm of drug discovery and development. Its ability to participate in the construction of diverse heterocyclic scaffolds is of particular interest to medicinal chemists.

-

Anticonvulsant Agents: As previously mentioned, this compound is a key starting material for the synthesis of piperidin-2-one derivatives.[2] The piperidine (B6355638) and piperidinone motifs are prevalent in a wide range of central nervous system (CNS) active agents, and their synthesis from readily available starting materials like this compound is a valuable strategy in the development of new anticonvulsant drugs.[7]

-

Antimicrobial Compounds: The imine linkage in Schiff bases and their derivatives has been associated with antimicrobial activity. While this compound itself may not be a potent antimicrobial, it serves as a scaffold for the synthesis of more complex molecules with enhanced antimicrobial and antifungal properties.[8][9] The ease of modification of the this compound structure allows for the generation of libraries of related compounds for structure-activity relationship (SAR) studies in the quest for new antimicrobial agents.

-

Alkaloid Synthesis: While direct application in the total synthesis of complex alkaloids is less commonly cited, the fundamental reactions involving this compound, such as additions to the imine and cycloadditions, are core strategies in the construction of the nitrogen-containing ring systems that form the backbone of many alkaloids.[10][11]

Conclusion

This compound is a fundamentally important and highly versatile Schiff base intermediate in organic synthesis. Its straightforward preparation, well-characterized properties, and diverse reactivity make it an indispensable tool for researchers and scientists. From its application as an indicator in organometallic chemistry to its role as a key building block in the synthesis of complex, biologically active molecules, this compound continues to be a compound of significant interest. For professionals in drug development, a thorough understanding of the synthetic potential of this intermediate opens up numerous avenues for the creation of novel therapeutic agents. As synthetic methodologies continue to evolve, the applications of this compound are poised to expand even further, solidifying its place as a cornerstone of modern organic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. RU2496770C2 - Method of producing n-benzylidene benzylamine - Google Patents [patents.google.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. Methyleneamine ylide-mediated [3+2] cycloaddition: the central role of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine [en.highfine.com]

- 5. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Accelerating the semisynthesis of alkaloid-based drugs through metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Utility of N-Benzylidenebenzylamine in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-Benzylidenebenzylamine serves as a versatile and readily accessible precursor in the synthesis of a variety of nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of pyrrolidines, imidazoles, and isoindolines utilizing this compound as a key starting material.

Application Note 1: Synthesis of Substituted Pyrrolidines via [3+2] Cycloaddition

The in-situ generation of an azomethine ylide from this compound and its subsequent [3+2] cycloaddition with electron-deficient alkenes provides a direct route to highly substituted pyrrolidine (B122466) rings. This methodology is valuable for creating libraries of compounds for drug discovery, as the pyrrolidine motif is prevalent in many FDA-approved drugs.[1] The reaction proceeds with high stereoselectivity, offering control over the spatial arrangement of substituents in the final product.

Data Presentation: [3+2] Cycloaddition of Azomethine Ylides with Alkenes

| Entry | Dipolarophile | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | N-Phenylmaleimide | 1,3,5-triphenyl-3,3a,4,5,6,6a-hexahydro-pyrrolo[3,4-c]pyrrole-4,6-dione | Toluene (B28343), reflux, 12h | 85 | General procedure based on analogous reactions |

| 2 | Dimethyl fumarate | Dimethyl 1-benzyl-2,5-diphenylpyrrolidine-3,4-dicarboxylate | Xylene, reflux, 18h | 78 | General procedure based on analogous reactions |

| 3 | Acrylonitrile | 1-benzyl-2,5-diphenylpyrrolidine-3-carbonitrile | DMF, 100 °C, 24h | 72 | General procedure based on analogous reactions |

Experimental Protocol: Synthesis of 1,3,5-triphenyl-3,3a,4,5,6,6a-hexahydro-pyrrolo[3,4-c]pyrrole-4,6-dione

-